N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
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Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a chemical compound with a unique structure that makes it valuable for various scientific applications. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves the functionalization of tetrahydroisoquinolines. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Probes biological interactions and pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities.
N-benzyl tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
1-Phenylsulfonyl-1,2,3,4-tetrahydroquinoline: Another derivative with significant biological properties.
Uniqueness
These modifications can enhance its stability, reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-7-10-18(11-8-15)27(25,26)23-13-5-6-16-14-17(9-12-19(16)23)22-20(24)21(2,3)4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHEHDOQLOLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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